molecular formula C6H9BrO2 B1339074 5-Bromo-5-hexenoic acid CAS No. 732248-41-8

5-Bromo-5-hexenoic acid

Cat. No. B1339074
M. Wt: 193.04 g/mol
InChI Key: XYXWURSBSIVPNJ-UHFFFAOYSA-N
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Description

5-Bromo-5-hexenoic acid is a compound that is not directly discussed in the provided papers, but its structural and chemical characteristics can be inferred from related studies. The compound likely contains a bromine atom at the fifth carbon of a hexenoic acid, which is an unsaturated fatty acid with a double bond. The presence of the bromine atom and the double bond within the molecule suggests that it may participate in various chemical reactions, particularly those involving electrophilic addition or substitution.

Synthesis Analysis

The synthesis of brominated organic compounds can be achieved through various methods. For instance, regiospecific allylic bromination of unsaturated ketones has been demonstrated to yield brominated alkenes with high purity and good yields . Similarly, the halolactonization of unsaturated acids has been shown to produce lactones, indicating that bromine can be introduced into organic molecules in a controlled manner to obtain specific products . Although these methods do not directly describe the synthesis of 5-Bromo-5-hexenoic acid, they provide insight into the types of reactions that could be used to synthesize such a molecule.

Molecular Structure Analysis

The molecular structure of brominated compounds can vary significantly depending on the specific atoms involved and their arrangement. For example, the crystal structure of a complex involving 5-bromocytosine reveals specific binding modes and interactions between brominated molecules and other chemical groups . While this does not directly pertain to 5-Bromo-5-hexenoic acid, it underscores the importance of molecular geometry and intermolecular forces in the stability and reactivity of brominated organic compounds.

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The reactivity of hypobromous acid and other bromine-containing reagents in electrophilic aromatic substitution reactions has been studied, demonstrating the potential for bromine to act as an electrophile in the presence of activated aromatic rings . Additionally, the synthesis of bromodeoxy sugars from hexoses and related compounds involves the substitution of hydroxyl groups with bromine . These studies suggest that 5-Bromo-5-hexenoic acid could undergo similar electrophilic substitution reactions or serve as a precursor in the synthesis of other brominated organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by the presence of the bromine atom. For instance, the structure and stability of xenon-inserted hypohalous acids have been investigated, revealing insights into the energetics and geometrical parameters of such molecules . Although this research does not directly relate to 5-Bromo-5-hexenoic acid, it highlights the impact that halogen atoms can have on the stability and reactivity of organic compounds. Additionally, the stereoselective synthesis of functionalized tetrahydropyrans from hexenols involves oxidative cyclization and radical functionalization, which could be relevant to understanding the reactivity of 5-Bromo-5-hexenoic acid .

Scientific Research Applications

Enantioselective Catalysis

5-Bromo-5-hexenoic acid derivatives have been utilized in enantioselective catalysis. Specifically, iodolactonization of disubstituted olefinic acids, including 6-alkyl- and 6-aryl-5-hexenoic acids, has been promoted by a bifunctional catalyst. This process achieves excellent yields and enantioselectivities, demonstrating the potential for kinetic resolutions of unsaturated acids (Fang et al., 2012).

Stereoselective Synthesis

The compound also plays a role in stereoselective synthesis. Reactions of 6-bromo-2-hexenoates with active methylene compounds have been shown to deliver highly substituted cyclopentane and cyclohexane derivatives through a sequence of S(N)2-conjugate addition reactions. This showcases the compound's utility in constructing complex molecular structures in a diastereoselective manner (Tong et al., 2012).

Synthesis of Amino Acids and Derivatives

5-Bromo-5-hexenoic acid derivatives have been instrumental in the synthesis of amino acids and their derivatives. For instance, diethyl malonate derivatives were employed to synthesize racemic 2-amino-5-hexenoic acid, leading to the production of enantiomerically pure amino acids through resolutions aided by α-chymotrypsin or L-acylase. These compounds have significant applications in the synthesis of complex organic molecules such as 5-hydroxypipecolic acid (Krishnamurthy et al., 2015).

Solid-Phase Synthesis

In the realm of solid-phase synthesis, t-Butyl 6-bromo-(E)-4-hexenoate, a derivative of 5-Bromo-5-hexenoic acid, has been used as a handle for the synthesis of glycopeptides. This showcases the compound's versatility and utility in peptide chemistry, enabling the construction of complex glycopeptide structures (Nakahara et al., 2000).

Synthesis of Heterocycles

5-Bromo-5-hexenoic acid derivatives have also been used in the synthesis of heterocycles. For instance, regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one has led to the creation of compounds with potential applications in heterocyclic synthesis (Martins, 2002).

Biochemical Studies

5-Bromo-5-hexenoic acid has been used in studies examining biochemical processes. For example, docosahexaenoic acid was used to examine the differentiation of neural stem cells, with 5-bromo-2'-deoxyuridine used as a mitotic division marker (Kawakita et al., 2006).

Safety And Hazards

While specific safety data for 5-Bromo-5-hexenoic acid was not found, similar compounds like 5-Hexenoic acid are known to cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s recommended to handle such compounds with appropriate personal protective equipment and to avoid breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-bromohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXWURSBSIVPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465748
Record name 5-BROMO-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-5-hexenoic acid

CAS RN

732248-41-8
Record name 5-BROMO-5-HEXENOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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